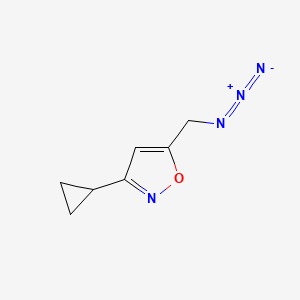

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azide-modified compounds are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . They are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

Synthesis Analysis

The synthesis of azide-modified derivatives involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds .Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase.Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes . The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines .Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance .Scientific Research Applications

Radiation-Mediated Anticancer Properties

Researchers have explored the potential anticancer properties of azidonucleosides. For instance:

- Wen et al. studied 5-azidomethyl pyrimidine derivatives (e.g., AmdU and AmdC) for their radiation-mediated formation of RNH· radicals. Incorporating these azido-modified nucleosides into genomic DNA could enhance radiation-induced damage, potentially leading to novel therapeutic strategies .

Functionalization of Ribonucleosides

Azide-modified nucleosides have versatile applications:

- Synthesis Strategy : Researchers have developed methods to synthesize 5’-azide-modified ribonucleosides. For example, PPh3 and CBr4 react with ribonucleosides to introduce the azido group at the 5’ position .

- C-H Amination : Azides can undergo insertion reactions to form C-H amination products .

Future Directions

properties

IUPAC Name |

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXCFKMPDVKFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2385953.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)

methanone](/img/structure/B2385962.png)

![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)